1H-Indazole-7-carbonitrile
Overview
Description
1H-Indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1H-Indazole-7-carbonitrile is Nitric Oxide Synthase (NOS), specifically the inducible form of NOS (iNOS) . NOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Mode of Action
This compound interacts with its target, iNOS, by inhibiting its activity . This inhibition is achieved through competitive binding at the active site of the enzyme, preventing the normal substrate from binding and thus blocking the production of NO .
Biochemical Pathways
The inhibition of iNOS by this compound affects the nitric oxide pathway. Under normal conditions, iNOS produces NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting iNOS, this compound reduces the production of NO, thereby influencing these processes .
Result of Action
The molecular effect of this compound’s action is the inhibition of NO production due to its interaction with iNOS . On a cellular level, this can lead to a decrease in the processes mediated by NO, such as vasodilation, neurotransmission, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of halogenated precursors and nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts.
Reduction: Hydrazine, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-7-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Similar in structure but differs in the position of the nitrile group.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
Indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
Uniqueness: 1H-Indazole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-indazole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSXSDGUHOPEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648498 | |
Record name | 1H-Indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256228-64-5 | |
Record name | 1H-Indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 1H-Indazole-7-carbonitrile?
A1: this compound demonstrates inhibitory effects on nitric oxide synthases (NOS). [] While the provided abstracts don't delve into specific downstream effects, NOS inhibition is a significant area of study due to its implications in various physiological and pathological processes, including inflammation and cardiovascular regulation.
Q2: How does the structure of this compound relate to its biological activity?
A2: While the provided research doesn't explicitly detail the structure-activity relationship of this compound, one study focuses on a series of 7-substituted indazoles and their inhibitory effects on NOS. [] This suggests that modifications at the 7th position of the indazole ring system can significantly impact the molecule's interaction with NOS and, consequently, its biological activity. Further research is needed to elucidate the specific structural features contributing to the potency and selectivity of this compound as an NOS inhibitor.
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